4-Bromoisothiazole-3-carboxamide
Overview
Description
4-Bromoisothiazole-3-carboxamide is a heterocyclic compound with the molecular formula C4H3BrN2OS It is a derivative of isothiazole, a five-membered ring containing both sulfur and nitrogen atoms
Mechanism of Action
Target of Action
4-Bromoisothiazole-3-carboxamide is a derivative of thiazole, a heterocyclic organic compound . Thiazoles are found in many potent biologically active compounds, such as antimicrobial, antifungal, antiviral, and antitumor or cytotoxic drug molecules . .
Mode of Action
Thiazole derivatives are known to interact with their targets and induce changes that lead to their biological activities . For instance, some thiazole derivatives have been found to exhibit cytotoxic activity on human tumor cell lines .
Biochemical Pathways
Thiazole derivatives are known to influence various biochemical pathways due to their diverse biological activities .
Result of Action
Some thiazole derivatives have demonstrated potent effects on human tumor cell lines .
Biochemical Analysis
Biochemical Properties
4-Bromoisothiazole-3-carboxamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain enzymes involved in metabolic pathways, potentially inhibiting or activating their functions. These interactions are crucial for understanding the compound’s role in biochemical processes and its potential therapeutic applications .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of specific signaling pathways, leading to changes in gene expression and metabolic activity. These effects are essential for understanding how the compound can be used in therapeutic settings .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. Additionally, it can cause changes in gene expression by interacting with transcription factors or other regulatory proteins. Understanding these molecular mechanisms is crucial for developing targeted therapies using this compound .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions but may degrade over time, affecting its long-term impact on cellular function. These temporal effects are critical for designing experiments and interpreting results .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses could lead to toxicity or adverse effects. Understanding these dosage effects is essential for determining the safe and effective use of the compound in preclinical and clinical studies .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. These interactions are crucial for understanding the compound’s role in metabolism and its potential therapeutic applications .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are important for its activity and function. The compound interacts with specific transporters and binding proteins, affecting its localization and accumulation. These factors are essential for understanding how the compound reaches its target sites and exerts its effects .
Subcellular Localization
This compound’s subcellular localization is critical for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Understanding its subcellular localization helps elucidate its mechanism of action and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromoisothiazole-3-carboxamide typically involves the bromination of isothiazole derivatives. One common method includes the reaction of isothiazole with bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions. Another approach involves the use of sodium nitrite and trifluoroacetic acid at low temperatures to achieve high yields of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature and reagent concentration, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
4-Bromoisothiazole-3-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Common reagents include amines, thiols, and other nucleophiles. Conditions often involve the use of a base, such as sodium hydroxide, and a suitable solvent.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions include various substituted isothiazoles, which can have different functional groups attached to the nitrogen or sulfur atoms, enhancing their chemical and biological properties.
Scientific Research Applications
4-Bromoisothiazole-3-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, including antibacterial and anticancer compounds.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic structures, which are valuable in drug discovery and development.
Industrial Applications: It is used in the development of agrochemicals, dyes, and other industrial chemicals due to its versatile reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
Isothiazole: The parent compound, which lacks the bromine and carboxamide groups.
3-Bromoisothiazole: Similar structure but without the carboxamide group.
4-Phenylisothiazole-3-carboxamide: A derivative with a phenyl group instead of bromine.
Uniqueness
4-Bromoisothiazole-3-carboxamide is unique due to the presence of both bromine and carboxamide groups, which enhance its reactivity and potential biological activity. The bromine atom provides a site for further functionalization, while the carboxamide group can participate in hydrogen bonding and other interactions, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
4-bromo-1,2-thiazole-3-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3BrN2OS/c5-2-1-9-7-3(2)4(6)8/h1H,(H2,6,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTJGRZQSNPFJPB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NS1)C(=O)N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3BrN2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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